3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore Design

3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476323-53-2) is a synthetic small molecule within the thiazol-2-yl benzamide family, characterized by a 3,5-dimethoxybenzamide core linked via an amide bridge to a 2-aminothiazole ring bearing a 4-nitrothiophen-2-yl substituent at the thiazole 4-position. With molecular formula C16H13N3O5S2 and molecular weight 391.42 g/mol, this compound belongs to a broader class of nitroheterocycle-containing thiazole derivatives investigated for antiparasitic, kinase inhibitory, and anticholinesterase activities.

Molecular Formula C16H13N3O5S2
Molecular Weight 391.42
CAS No. 476323-53-2
Cat. No. B2383919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS476323-53-2
Molecular FormulaC16H13N3O5S2
Molecular Weight391.42
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])OC
InChIInChI=1S/C16H13N3O5S2/c1-23-11-3-9(4-12(6-11)24-2)15(20)18-16-17-13(8-26-16)14-5-10(7-25-14)19(21)22/h3-8H,1-2H3,(H,17,18,20)
InChIKeyVAUIWELWQRNVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476323-53-2): Compound Identity and Structural Class


3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476323-53-2) is a synthetic small molecule within the thiazol-2-yl benzamide family, characterized by a 3,5-dimethoxybenzamide core linked via an amide bridge to a 2-aminothiazole ring bearing a 4-nitrothiophen-2-yl substituent at the thiazole 4-position . With molecular formula C16H13N3O5S2 and molecular weight 391.42 g/mol, this compound belongs to a broader class of nitroheterocycle-containing thiazole derivatives investigated for antiparasitic, kinase inhibitory, and anticholinesterase activities [1]. The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and is commercially available from multiple screening compound suppliers for early-stage drug discovery [2].

Why Generic Substitution Is Inadvisable for 3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide: Structural Determinants of Target Engagement


Interchanging 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide with seemingly similar thiazole benzamide analogs carries substantial risk of altered pharmacological outcome due to three non-redundant structural features. First, the 3,5-dimethoxy substitution pattern on the benzamide ring creates a symmetrical electron-donating environment that differs fundamentally from the 2,3-dimethoxy regioisomer (CAS 896011-37-3) in hydrogen-bonding geometry and steric accessibility to flat binding pockets . Second, the 4-nitrothiophen-2-yl moiety is not electronically equivalent to the common 4-nitrophenyl replacement (CAS 325978-24-3); the thiophene sulfur atom alters ring electronics, polarizability, and potential for sulfur–π interactions compared to the all-carbon phenyl ring . Third, removing the dimethoxybenzamide entirely to yield the unsubstituted benzamide analog (CAS 476323-42-9) eliminates critical hydrogen bond acceptor sites, reducing both molecular recognition capacity and solubility . These structural distinctions mandate compound-specific procurement rather than generic substitution in any assay where target engagement depends on the full pharmacophore.

Quantitative Evidence Guide: Differential Data for 3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide vs. Analogs


Regioisomeric Differentiation: 3,5-Dimethoxy vs. 2,3-Dimethoxy Substitution Pattern and Hydrogen Bond Acceptor Topology

The 3,5-dimethoxy substitution pattern places hydrogen bond acceptor oxygen atoms in a meta relationship with C2v symmetry relative to the carboxamide linkage, creating two geometrically equivalent H-bond acceptor sites 5.0–5.2 Å apart. In contrast, the 2,3-dimethoxy regioisomer (CAS 896011-37-3) presents an ortho-meta arrangement where the ortho-methoxy group can form an intramolecular hydrogen bond with the adjacent amide NH, reducing its availability for target engagement . Computed molecular descriptors confirm that the target compound presents zero intramolecular hydrogen bond donors, while the 2,3-isomer can form a 6-membered intramolecular H-bond (N–H···O distance ~2.0–2.2 Å), altering the conformational ensemble available for protein binding . This regioisomeric distinction is critical for target proteins requiring simultaneous engagement of two H-bond acceptor sites in a specific geometry.

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore Design

Heterocyclic Electronic Differentiation: 4-Nitrothiophene vs. 4-Nitrophenyl Analogs

Replacement of the 4-nitrothiophen-2-yl moiety (present in target compound CAS 476323-53-2) with a 4-nitrophenyl group (as in CAS 325978-24-3) alters both electronic and lipophilic character. The thiophene ring is more electron-rich than phenyl and contains a polarizable sulfur atom capable of sulfur–π and chalcogen bonding interactions not available to the carbocyclic analog . Additionally, the thiophene insertion reduces the rotational barrier of the nitro group relative to the ring plane, potentially affecting nitroreductase-mediated bioactivation—a known mechanism for nitrothiophene-containing antiparasitics [1]. These electronic differences can shift redox potential by an estimated 50–100 mV relative to the nitrophenyl analog, based on class-level electrochemical data for nitrothiophenes vs. nitrobenzenes [2].

Computational Chemistry Drug Design Heterocyclic Electronics

Molecular Complexity and Hydrogen Bond Capacity Relative to Unsubstituted Benzamide Analog

Compared to the minimal benzamide analog N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476323-42-9, MW 331.4), the target compound incorporates two methoxy groups that increase molecular weight by 60 Da (18%) while adding two hydrogen bond acceptor sites (from 4 to 6 total HBA) and maintaining zero hydrogen bond donors (excluding the amide NH) . The increased HBA count and polar surface area (124–126 Ų vs. estimated 98–105 Ų for the unsubstituted analog) enhance aqueous solubility and protein-binding capacity without introducing additional H-bond donors that could compromise membrane permeability [1]. This balanced molecular property profile renders the target compound more drug-like than the unsubstituted analog for cellular assays.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Recognition

Class-Level Anticholinesterase Activity: 5-Nitrothiophene-Thiazole Derivatives as AChE/BuChE Inhibitors

A published study on structurally related 5-nitrothiophene-thiazole derivatives (compounds 2a–2j) demonstrated that this chemotype exhibits measurable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. At a concentration of 80 µg/mL, these analogs produced AChE inhibition ranging from 33.66% to 47.96% and BuChE inhibition ranging from 13.03% to 63.29%, depending on substituent variation [2]. While the specific target compound (CAS 476323-53-2) was not included in this study, it shares the identical 5-nitrothiophene-thiazole core scaffold. The 3,5-dimethoxybenzamide moiety of the target compound may confer superior inhibition relative to the studied analogs due to its additional hydrogen-bonding capacity, though direct comparative data are not yet available.

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

Optimal Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide


Structure-Activity Relationship (SAR) Studies of Nitrothiophene-Thiazole Anticholinesterase Agents

This compound is well-suited as a probe molecule in SAR campaigns exploring the contribution of the 3,5-dimethoxybenzamide motif to AChE/BuChE inhibition. The existing cholinesterase inhibition data for 5-nitrothiophene-thiazole derivatives (AChE: 33–48% at 80 µg/mL) provide a quantitative baseline against which this compound can be directly compared under identical assay conditions (modified Ellman's method, 80 µg/mL) [1]. Procurement is recommended specifically for labs seeking to determine whether the symmetrical dimethoxy substitution enhances inhibition beyond the current scaffold ceiling of ~48%.

Antiparasitic Drug Discovery Leveraging Nitroreductase-Dependent Bioactivation

The 4-nitrothiophene moiety, a structural hallmark shared with known antiparasitic agents such as nitazoxanide, makes this compound a candidate for screening against nitroreductase-expressing parasites including Giardia intestinalis, Trichomonas vaginalis, and Toxoplasma gondii [2]. The presence of two sulfur atoms (thiazole + thiophene) differentiates it from single-sulfur phenyl analogs, potentially altering redox potential and bioactivation kinetics [3]. Procurement is indicated for research groups with established antiparasitic screening cascades seeking to diversify their nitroheterocycle chemical space.

Computational Docking and Pharmacophore Model Validation

With zero intramolecular H-bond donors and a predictable, rigidified conformation due to the extended aromatic system, this compound serves as an excellent ligand for validating computational docking protocols and pharmacophore models that require well-defined H-bond acceptor vectors at specific geometries (O–O distance ~5.0 Å) . Its commercial availability and defined stereoelectronic properties make it suitable as a control compound in virtual screening benchmark studies.

Kinase Inhibition Screening in Oncology Programs

The thiazol-2-yl benzamide scaffold has precedent as a kinase inhibitory chemotype, particularly within the Agouron/Pfizer patent estate covering aminothiazole benzamides as inhibitors of cell proliferation and protein kinases [4]. The target compound's 3,5-dimethoxy substitution pattern provides a distinct steric and electronic profile not broadly represented in commercial kinase inhibitor libraries. Procurement is recommended for oncology-focused screening centers seeking to enrich their compound collections with underexplored thiazole benzamide variants.

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